An In-depth Technical Guide to 2-Bromo-5-nitropyrimidine: A Core Heterocyclic Building Block
An In-depth Technical Guide to 2-Bromo-5-nitropyrimidine: A Core Heterocyclic Building Block
This guide provides an in-depth technical overview of 2-Bromo-5-nitropyrimidine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, providing field-proven insights into its application as a versatile synthetic intermediate.
Introduction: The Strategic Value of 2-Bromo-5-nitropyrimidine
2-Bromo-5-nitropyrimidine is a highly functionalized pyrimidine ring system. Its synthetic utility is derived from a strategic combination of electronic and structural features: an electron-deficient aromatic core, a reactive bromine atom, and a strongly deactivating nitro group. The pyrimidine ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of a bromine atom at the 2-position provides a versatile handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions, primarily through palladium-catalyzed cross-coupling.[1] Concurrently, the 5-nitro group profoundly influences the ring's electronics, activating the C-Br bond and rendering the entire aromatic system susceptible to specific transformations. This unique combination allows for sequential and regioselective modifications, making it an invaluable building block for constructing complex molecular architectures.[1]
Physicochemical and Spectroscopic Profile
The fundamental properties of a reagent dictate its handling, storage, and behavior in reactions. 2-Bromo-5-nitropyrimidine is a solid at room temperature. Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-bromo-5-nitropyrimidine | [2] |
| CAS Number | 1210824-80-8 | [2] |
| Molecular Formula | C₄H₂BrN₃O₂ | [2] |
| Molecular Weight | 203.98 g/mol | [2] |
| Appearance | Crystalline solid | N/A |
| Melting Point | Data not available in searched results | N/A |
| Boiling Point | Data not available in searched results | N/A |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and acetonitrile. Insoluble in water. | [3] |
| SMILES | C1=C(C=NC(=N1)Br)[O-] | [2] |
| InChIKey | LTZZMWXCPNGVNJ-UHFFFAOYSA-N | [2] |
Spectroscopic Signature Analysis
-
¹H NMR: The proton NMR spectrum is anticipated to be simple, showing two singlets in the aromatic region (typically δ 8.5-9.5 ppm) corresponding to the protons at the C4 and C6 positions. The significant downfield shift is due to the deshielding effects of the electronegative ring nitrogens and the nitro group.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals for the four unique carbon atoms in the pyrimidine ring. The carbon atom bearing the bromine (C2) would be significantly influenced by the halogen's electronic effects.
-
IR Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the nitro group (NO₂) typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. Aromatic C-H and C=N stretching vibrations would also be present.
Synthesis and Purification
The synthesis of functionalized pyrimidines often involves building the ring or modifying a pre-existing one. A plausible and common strategy for synthesizing 2-Bromo-5-nitropyrimidine would start from a corresponding hydroxy-pyrimidine, a widely available precursor. The conversion of a hydroxyl group on an electron-deficient heterocycle to a bromine atom is a standard transformation.
Conceptual Synthesis Workflow
The diagram below illustrates a logical workflow for the synthesis, leveraging a standard bromination reaction.
Caption: Conceptual workflow for the synthesis of 2-Bromo-5-nitropyrimidine.
Protocol: Bromination of 2-Hydroxy-5-nitropyrimidine
This protocol is adapted from a standard procedure for converting hydroxypyridines to bromopyridines.[4]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydroxy-5-nitropyrimidine (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., Argon), carefully add phosphorus oxybromide (POBr₃) (approx. 3.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to 110 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature, then slowly and carefully quench the reaction by pouring it over crushed ice. This step should be performed in a well-ventilated fume hood as HBr gas will evolve.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel to yield the final product.
Core Reactivity and Mechanistic Insights
The reactivity of 2-Bromo-5-nitropyrimidine is dominated by two main pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the pyrimidine core is inherently electron-deficient due to its two nitrogen atoms. The addition of a powerful electron-withdrawing nitro group further depletes the ring of electron density, making it highly susceptible to nucleophilic attack.[5][6]
The bromine at the C2 position is an excellent leaving group. Nucleophilic attack occurs preferentially at this position, leading to the formation of a stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the electronegative ring nitrogens and the oxygen atoms of the nitro group, providing a strong thermodynamic driving force for the reaction.[5][7]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Common nucleophiles used in this reaction include amines, alkoxides, and thiolates, providing straightforward access to a wide range of 2-substituted pyrimidines.[8]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in 2-Bromo-5-nitropyrimidine is an ideal site for palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[9][10] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
The Suzuki reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[12][13][14] This is one of the most widely used methods for constructing biaryl or heteroaryl-aryl structures.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This reaction is a powerful tool for forming aryl-amine bonds by coupling the aryl bromide with a primary or secondary amine.[9] It requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[11] This transformation is crucial for synthesizing compounds found in many pharmaceuticals.[10]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
The Stille reaction couples the aryl bromide with an organostannane (organotin) reagent.[15][16] While highly effective and tolerant of many functional groups, the toxicity of the tin reagents and byproducts is a significant drawback.[15][17]
Applications in Medicinal Chemistry and Drug Discovery
The true value of 2-Bromo-5-nitropyrimidine is realized in its application as a scaffold for building biologically active molecules. The reactions described above are not merely academic; they are routinely employed in drug discovery pipelines.[1]
-
Kinase Inhibitors: The pyrimidine core is central to many kinase inhibitors used in oncology.[18] By using Suzuki or Stille coupling, medicinal chemists can append various aryl or heteroaryl groups to the C2 position to probe the ATP-binding pocket of target kinases.
-
GPCR Modulators: The ability to install diverse amine functionalities via Buchwald-Hartwig amination allows for the synthesis of libraries of compounds to screen against G-protein coupled receptors (GPCRs), a major class of drug targets.
-
Scaffold Decoration: The nitro group at the C5 position can be readily reduced to an amine. This newly formed amino group can then be further functionalized (e.g., through acylation or another cross-coupling reaction), allowing for a multi-directional elaboration of the pyrimidine core. This sequential functionalization is a powerful strategy for generating molecular complexity and optimizing structure-activity relationships (SAR).
Safety, Handling, and Storage
As a laboratory chemical, 2-Bromo-5-nitropyrimidine must be handled with appropriate care. The following information is derived from standard safety data sheets (SDS).[19]
-
Hazards: This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[20][21]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[19]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[19]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[19]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[19]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
Disclaimer: This guide is for informational purposes only. Always consult the full Safety Data Sheet (SDS) before handling any chemical and follow all institutional safety protocols.
References
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Draw the arrow pushing mechanism for the nucleophilic aromatic substitution reaction. Chegg.com. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition. [Link]
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Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Royal Society of Chemistry. [Link]
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2-Bromo-5-nitropyrimidine
Meisenheimer Complex
(Resonance Stabilized)
2-Substituted-5-nitropyrimidine
+
Nu-H
2-Bromo-5-nitropyrimidineNucleophile
Resonance Stabilized
+
HBr
Substituted Product